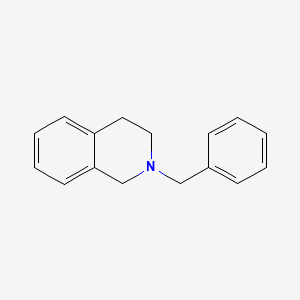

5-amino-1,2-dimethyl-1H-imidazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Amino-1,2-dimethyl-1H-imidazole-4-carbonitrile is a heterocyclic compound . It is also known as 5-Amino-4-cyanoimidazole and 5-Cyano-4-aminoimidazole . The empirical formula of this compound is C4H4N4 . It is a solid substance .

Synthesis Analysis

The synthesis of imidazole derivatives has been extensively studied . For instance, one method involves the reaction of 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach uses N-heterocyclic carbenes (NHC) as both ligand and organocatalysts . The reaction of acetophenones and benzylic amines in the presence of an oxidant, tert-butylhydroperoxide (TBHP), has also been reported .Molecular Structure Analysis

The molecular structure of 5-amino-1,2-dimethyl-1H-imidazole-4-carbonitrile can be represented by the SMILES stringNC1=C(C#N)N=CN1 . The InChI representation is 1S/C4H4N4/c5-1-3-4(6)8-2-7-3/h2H,6H2,(H,7,8) . Physical And Chemical Properties Analysis

5-Amino-1,2-dimethyl-1H-imidazole-4-carbonitrile is a solid substance . Its melting point is between 114-123 °C . The molecular weight of this compound is 108.10 .科学的研究の応用

These applications highlight the versatility of imidazole derivatives, including 5-amino-1,2-dimethyl-1H-imidazole-4-carbonitrile, in various scientific contexts. Researchers continue to explore their potential in drug discovery and therapeutic interventions . If you need further details or additional applications, feel free to ask! 😊

Safety and Hazards

The safety information available indicates that 5-amino-1,2-dimethyl-1H-imidazole-4-carbonitrile is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements associated with this compound are H302 - H318 . Precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P501 .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-amino-1,2-dimethyl-1H-imidazole-4-carbonitrile involves the reaction of 2,4-dimethylimidazole with cyanogen bromide followed by reduction with sodium borohydride and subsequent reaction with ammonia.", "Starting Materials": [ "2,4-dimethylimidazole", "cyanogen bromide", "sodium borohydride", "ammonia" ], "Reaction": [ "Step 1: 2,4-dimethylimidazole is reacted with cyanogen bromide in anhydrous acetonitrile to form 2,4-dimethylimidazole-5-carbonitrile.", "Step 2: The resulting product from step 1 is then reduced with sodium borohydride in methanol to form 5-amino-2,4-dimethyl-1H-imidazole-4-carbonitrile.", "Step 3: The final step involves the reaction of the product from step 2 with ammonia in ethanol to form 5-amino-1,2-dimethyl-1H-imidazole-4-carbonitrile." ] } | |

CAS番号 |

80052-79-5 |

製品名 |

5-amino-1,2-dimethyl-1H-imidazole-4-carbonitrile |

分子式 |

C6H8N4 |

分子量 |

136.2 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。